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Introduction
The long-term storage of human embryonic stem cells (hESCs) is a cornerstone of

regenerative medicine, drug discovery, and developmental biology research. Traditional

cryopreservation methods often rely on high concentrations of dimethyl sulfoxide (DMSO), a

cryoprotectant that can be toxic to cells and may impact their differentiation potential.[1][2][3]

Trehalose, a naturally occurring non-reducing disaccharide, has emerged as a promising, less

toxic alternative or supplement to DMSO for the cryopreservation of various cell types,

including embryonic stem cells.[1][4][5] This document provides detailed application notes and

protocols for the use of trehalose as a cryoprotectant for hESCs, based on findings from

multiple studies.

Trehalose is thought to protect cells during freezing through several mechanisms, including

stabilizing cell membranes and proteins, and by forming a glassy state at low temperatures,

which prevents the formation of damaging ice crystals.[4][6] Studies have demonstrated that

incorporating trehalose into cryopreservation media can significantly improve the post-thaw

recovery and viability of hESCs, while maintaining their critical characteristics of pluripotency

and normal karyotype.[7][8]
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Data Presentation: Efficacy of Trehalose in
Embryonic Stem Cell Cryopreservation
The following tables summarize quantitative data from various studies, comparing the

effectiveness of trehalose-based cryopreservation protocols with traditional DMSO-based

methods.

Table 1: Post-Thaw Recovery and Viability of Human Embryonic Stem Cells

Cryoprotectant
(s)

Cell Line
Post-Thaw
Recovery Rate
(%)

Post-Thaw
Viability (%)

Reference

Conventional

Method (with

DMSO)

hES1 15 Not Specified [8]

Modified Method

(with Trehalose)
hES1 48 Not Specified [8]

10% DMSO hESCs Not Specified

Lower than

Trehalose +

DMSO

[6]

10% DMSO +

200 mM

Trehalose

hESCs

Greater number

of

undifferentiated

cells surviving

Not Specified [6]

0.2 M Trehalose

+ 0.8 M DMSO
Fish ESCs Not Specified > 83 [7][9]

Table 2: Maintenance of Pluripotency Markers Post-Thaw
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Cryoprotectant
(s)

Cell Line
Pluripotency
Markers
Assessed

Outcome Reference

0.2 M Trehalose

+ 0.8 M DMSO
Fish ESCs

SSEA-1, Alkaline

Phosphatase

(ALP)

No significant

difference in

expression post-

thaw; >90% of

colonies

expressed

markers.

[7]

Modified Method

(with Trehalose)
hES1

SSEA-3, SSEA-

4, TRA-1-60,

TRA-1-81, Oct-4,

ALP, Telomerase

Cells expressed

all markers post-

thaw.

[8]

Trehalose-based

solutions

(with/without

EG/GLY)

hESCs (RC17),

hiPSCs

(CTR2#6)

SOX2, NANOG,

OCT4

Retained

expression of

pluripotency

markers.

[2][3]

Experimental Protocols
This section provides a synthesized, detailed protocol for the cryopreservation of human

embryonic stem cells using a trehalose-supplemented medium. This protocol is based on the

slow-freezing, rapid-thawing methods described in the cited literature.

Materials:

Human embryonic stem cells cultured on a suitable substrate (e.g., Matrigel or feeder cells)

hESC culture medium

Trehalose (molecular biology grade)

Dimethyl sulfoxide (DMSO, cell culture grade)
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Fetal Bovine Serum (FBS, optional, depending on culture conditions)

Cryovials

Controlled-rate freezer or isopropanol freezing container

Water bath (37°C)

Sterile pipettes and other standard cell culture equipment

Cryopreservation Medium Formulation (Example):

Basal Medium: hESC culture medium

Trehalose Stock Solution: Prepare a sterile 1 M stock solution of trehalose in the basal

medium.

Final Cryopreservation Medium:

To the basal medium, add trehalose to a final concentration of 0.1 M to 0.2 M.

Slowly add DMSO to a final concentration of 5-10%.

Some protocols may include FBS at a final concentration of 10-20%.

Protocol Steps:

Cell Preparation:

Culture hESCs to the desired confluency (typically 70-80%).

Harvest the cells using your standard, non-enzymatic passaging method to maintain cell

clumps.

Centrifuge the cell suspension at a low speed (e.g., 200 x g) for 3-5 minutes to pellet the

cells.

Carefully aspirate the supernatant.
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Resuspension in Cryopreservation Medium:

Gently resuspend the cell pellet in the pre-chilled (4°C) cryopreservation medium

containing trehalose and DMSO.

The final cell concentration should be approximately 1-5 x 10^6 cells/mL.

Aliquoting:

Dispense 1 mL of the cell suspension into each cryovial.

Controlled Freezing:

Place the cryovials in a controlled-rate freezer programmed to cool at a rate of -1°C per

minute down to -80°C.

Alternatively, place the cryovials in an isopropanol-filled freezing container and place the

container in a -80°C freezer overnight.

Long-Term Storage:

Transfer the frozen cryovials to a liquid nitrogen vapor phase tank for long-term storage.

Thawing of Cells:

Rapidly thaw the cryovial by immersing it in a 37°C water bath until only a small ice crystal

remains.

Wipe the outside of the vial with 70% ethanol.

Post-Thaw Cell Culture:

Immediately and gently transfer the contents of the cryovial to a centrifuge tube containing

5-10 mL of pre-warmed hESC culture medium.

Centrifuge at a low speed (e.g., 200 x g) for 3-5 minutes.

Aspirate the supernatant containing the cryoprotectants.
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Gently resuspend the cell pellet in fresh, pre-warmed hESC culture medium.

Plate the cells onto a new, prepared culture dish.

Change the medium the following day to remove any residual cryoprotectant and dead

cells.

Visualizations
The following diagrams illustrate the cryopreservation workflow and the proposed mechanism

of trehalose action.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13706689?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cryopreservation Workflow for Embryonic Stem Cells with Trehalose
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Caption: A flowchart illustrating the key steps in the cryopreservation and recovery of

embryonic stem cells using a trehalose-supplemented protocol.

Proposed Mechanism of Trehalose Cryoprotection
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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